N-Substituent Steric and Electronic Differentiation vs. TBOA (tert-Butyl Analog)
The target compound replaces the secondary tert-butylamide of TBOA (CAS 1696857-56-3) with a tertiary butyl(methyl)amide. This substitution eliminates the amide N–H hydrogen-bond donor while retaining a hydrogen-bond acceptor (carbonyl oxygen), fundamentally altering the pharmacophore. TBOA inhibits EAAT1–3 with IC₅₀ values of 3–6 μM in cellular uptake assays [1]. For the target compound, no published EAAT inhibition data exist; however, SAR studies on related N-substituted analogs demonstrate that conversion from secondary to tertiary amide at this position typically reduces or abolishes EAAT affinity [2]. This positions the target compound as a potentially inactive or selectivity-altered control probe for experiments where TBOA serves as the active comparator .
| Evidence Dimension | Predicted EAAT inhibitory activity based on N-substituent class |
|---|---|
| Target Compound Data | No published EAAT IC₅₀ data available; tertiary amide (N-methyl, N-butyl) – predicted reduced EAAT affinity |
| Comparator Or Baseline | TBOA (tert-butylamino analog, CAS 1696857-56-3): EAAT1–3 IC₅₀ = 3–6 μM [1] |
| Quantified Difference | Qualitative: secondary amide (active) → tertiary amide (predicted inactive or attenuated); quantitative difference cannot be calculated without direct assay data |
| Conditions | Cellular L-glutamate uptake assays in COS-7 cells expressing human EAAT1–3 [1] |
Why This Matters
For researchers requiring a structurally matched inactive or orthogonally active control compound to pair with TBOA in EAAT pharmacology studies, the target compound's tertiary amide motif offers a rational basis for selection.
- [1] Shimamoto, K.; Sakai, R.; Takaoka, K.; Yumoto, N.; Nakajima, T.; Amara, S.G.; Shigeri, Y. Characterization of novel L-threo-β-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters. Mol. Pharmacol. 2004, 65, 1008–1015. View Source
- [2] Bridges, R.J.; Esslinger, C.S. The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity. Pharmacol. Ther. 2005, 107, 271–285. View Source
